molecular formula C6H9NO3S B2738039 4-Isocyanato-1lambda6-thiane-1,1-dione CAS No. 1250972-29-2

4-Isocyanato-1lambda6-thiane-1,1-dione

Cat. No. B2738039
CAS RN: 1250972-29-2
M. Wt: 175.2
InChI Key: JCPPUJQADFCQBQ-UHFFFAOYSA-N
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Description

4-Isocyanato-1lambda6-thiane-1,1-dione is a chemical compound with the CAS Number: 1250972-29-2 . It has a molecular weight of 175.21 . The IUPAC name for this compound is 4-isocyanatotetrahydro-2H-thiopyran 1,1-dioxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO3S/c8-5-7-6-1-3-11(9,10)4-2-6/h6H,1-4H2 . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Catalytic Multicomponent Synthesis

A novel multicomponent reaction catalyzed by a Lewis AcidCo(CO)(4) catalyst for the stereospecific synthesis of 1,3-oxazinane-2,4-diones from epoxides, isocyanates, and CO demonstrates the application of highly electrophilic isocyanates in selective and high-yielding synthesis. This reaction facilitates the creation of 1,3-oxazinane-2,4-diones from various epoxides and isocyanates, showcasing the versatility and efficiency of using isocyanates in catalytic synthesis processes (Church et al., 2007).

Synthesis of 1H-Isoindole-1,3(2H)-diones

The facile synthesis of 1H-isoindole-1,3(2H)-diones from corresponding anhydrides with potassium cyanate or sodium thiocyanate under neutral conditions showcases an application of isocyanate derivatives. This method provides a straightforward approach to synthesizing high purity products in good to excellent yields, highlighting the utility of isocyanate reactions in producing valuable chemical compounds (Nikpour et al., 2006).

Enantioselective Cycloaddition Reactions

The enantioselective [2 + 2 + 2] cycloaddition reaction of isocyanates and allenes, catalyzed by a nickel(0)/(S,S)-i-Pr-FOXAP complex, provides efficient access to enantiomerically enriched dihydropyrimidine-2,4-diones. This application underscores the significance of isocyanate compounds in facilitating enantioselective synthesis, contributing to the advancement of chiral chemistry and drug development (Miura et al., 2010).

Supramolecular Extenders for Polyurethane Elastomers

A study on the synthesis of dual-functional building intermediates for the iterative synthesis of hard segments in polyurethane elastomers demonstrates the application of isocyanates in material science. This research highlights the potential of isocyanate derivatives in creating supramolecular extenders with precise chain lengths, offering advancements in the development of polyurethane materials with tailored properties (Kuo et al., 2012).

Thiazolidine-2,4-dione Derivatives in Drug Design

Thiazolidine-2,4-dione derivatives have been extensively investigated for their pharmacological potential, demonstrating the broad utility of isocyanate-related compounds in designing novel agents for a variety of pathophysiological conditions. The integration of isocyanate chemistry in the structure-based drug design of thiazolidine-2,4-dione derivatives has contributed significantly to the development of new therapeutic agents with improved efficacy and specificity (Chadha et al., 2015).

properties

IUPAC Name

4-isocyanatothiane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c8-5-7-6-1-3-11(9,10)4-2-6/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPPUJQADFCQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1250972-29-2
Record name 4-isocyanato-1lambda6-thiane-1,1-dione
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